(R)-cyclopropyl(phenyl)methanol
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Overview
Description
®-cyclopropyl(phenyl)methanol is an organic compound characterized by a cyclopropyl group attached to a phenyl ring, with a hydroxyl group (-OH) bonded to the carbon atom of the cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(phenyl)methanol can be achieved through several methods. One common approach involves the reduction of cyclopropyl(phenyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of ®-cyclopropyl(phenyl)methanol may involve catalytic hydrogenation of cyclopropyl(phenyl)ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high yield and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclopropyl(phenyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the hydroxyl group can lead to the formation of cyclopropyl(phenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclopropyl(phenyl)methyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: Cyclopropyl(phenyl)ketone.
Reduction: Cyclopropyl(phenyl)methane.
Substitution: Cyclopropyl(phenyl)methyl chloride.
Scientific Research Applications
®-cyclopropyl(phenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of ®-cyclopropyl(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylmethanol (Benzyl alcohol): Lacks the cyclopropyl group, leading to variations in steric and electronic effects.
Cyclopropyl(phenyl)ketone: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
Uniqueness
®-cyclopropyl(phenyl)methanol is unique due to the presence of both cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. This combination enhances its utility in asymmetric synthesis and as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12O |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
(R)-cyclopropyl(phenyl)methanol |
InChI |
InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m0/s1 |
InChI Key |
GOXKCYOMDINCCD-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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